Cas no 1448-36-8 (Methyl cholate)
Methyl cholate Chemical and Physical Properties
Names and Identifiers
-
- methyl cholate
- Cholic acid methyl ester
- Methyl 4-(3,7,12-trihydroxy-10,13-dimethylperhydrocyclopenta[a]phenanthren-17-yl)pen
- Cholic Acid Methyl Ester See M294475
- CHOLIC ACID METHYL ESTER(P)
- CHOLIC ACID METHYL ESTER(RG)
- Cholic Acid Methyl EsterSee M294475
- Methyl Cholate See
- Methyl Cholate See C432610
- NSC 126794
- Cholic acid methyl
- Cholic Αcid Μethyl Εster
- Methyl Cholate See C432610
- Methyl cholatesee
- Methyl cholate, 98+%
- Methyl 4-[(5S,8R,9R,10S,13R,14S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-
- BDBM50442869
- CS-0030706
- 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic acid Methyl ester
- J-008013
- Methyl 3.alpha.,7.alpha.,12.alpha.-trihydroxy-5.beta.-cholanate
- EINECS 215-903-7
- MFCD00064934
- 5beta-Cholanic acid-3alpha,7alpha,12alpha-triol methyl ester
- 1448-36-8
- Cholic acid, methyl ester
- Cholan-24-oic acid, 3,7,12-trihydroxy-, methyl ester, (3.alpha.,5.beta.,7.alpha.,12.alpha.)-
- Cholan-24-oic acid, 3,7,12-trihydroxy-, methyl ester, (3alpha,5beta,7alpha,12alpha)-
- AKOS016009904
- (R)-methyl 4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
- METHYL CHOLATE, (+)-
- HY-107830
- Q27276753
- s3994
- NSC-126794
- AS-10489
- UNII-E1P59HQX4Q
- Methyl 3.alpha.,7.alpha.,12.alpha.-trihydroxy-5.beta.-cholan-24-oate
- E1P59HQX4Q
- Methyl 3.alpha.,7.alpha.,12.alpha.-trihydroxy-5.beta.-cholanoate
- methyl (4S)-4-[(3S,5R,7S,8R,9S,10S,12S,13R,14S,17S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
- EC 215-903-7
- CHOLAN-24-OIC ACID, 3,7,12-TRIHYDROXY-, METHYL ESTER, (3.ALPHA.,5.BETA.,7.ALPHA.,12.ALPHA.)
- CHOLICACIDMETHYLESTER
- V10232
- CHEBI:177012
- CCG-268916
- methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
- Methyl 3alpha,7alpha,12alpha-trihydroxy-5beta-cholan-24-ate
- Methyl 3,7,12-trihydroxycholan-24-oate #
- CHEMBL1078052
- SCHEMBL338241
- NSC224329
- AKOS000621834
- NS00004857
- LS-15132
- methyl thiodeoxycholate
- NSC126794
- Cholan-24-oic acid,7,12-trihydroxy-, methyl ester, (3.alpha.,5.beta.,7.alpha.,12.alpha.)-
- AKOS026750613
- NSC-224329
- FT-0623768
- Oprea1_471199
- DTXSID40932412
- DLYVTEULDNMQAR-UHFFFAOYSA-N
- Methyl-3beta,7beta,12beta-trihydroxy-5beta-cholan-24-oate
- Methyl 3,7,12-trihydroxycholan-24-oate
- SCHEMBL1073655
- (3alpha,5beta,7alpha,12alpha)-Cholan-24-oic acid methyl ester
- Methyl 3,7,12trihydroxycholan24oate
- 215-903-7
- CHOLAN-24-OIC ACID, 3,7,12-TRIHYDROXY-, METHYL ESTER, (3ALPHA,5BETA,7ALPHA,12ALPHA)
- FC58659
- Methyl 3alpha,7alpha,12alpha-trihydroxy-5beta-cholanoate
- methyl (4R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)pentanoate
- (3?,5?,7?,12?)-3,7,12-Trihydroxycholan-24-oic acid methyl ester;Methyl 3?,7?,12?-trihydroxy-5?-cholan-24-oate;Methyl cholate
- Methyl cholate
-
- MDL: MFCD00064934
- Inchi: 1S/C25H42O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,26-28H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1
- InChI Key: DLYVTEULDNMQAR-SRNOMOOLSA-N
- SMILES: O[C@H]1C[C@@H]2[C@@]3(C)CC[C@H](C[C@H]3C[C@H]([C@H]2[C@@H]2CC[C@H]([C@H](C)CCC(=O)OC)[C@]21C)O)O
- BRN: 2226989
Computed Properties
- Exact Mass: 422.30300
- Monoisotopic Mass: 422.303
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 652
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 11
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 87
Experimental Properties
- Color/Form: White solid
- Density: 1.1410
- Melting Point: 153.0 to 157.0 deg-C
- Boiling Point: 541.6°Cat760mmHg
- Flash Point: 174.9°C
- Refractive Index: 1.539
- Water Partition Coefficient: Insoluble in water. Soluble in medium polarity organic solvents.
- PSA: 86.99000
- LogP: 3.53710
- Merck: 2203
- Solubility: Insoluble in water.
Methyl cholate Security Information
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- Safety Term:S22;S24/25
Methyl cholate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-107830-100mg |
Methyl cholate |
1448-36-8 | ≥98.0% | 100mg |
¥500 | 2024-07-21 | |
| S e l l e c k ZHONG GUO | S3994-25mg |
Methyl Cholate |
1448-36-8 | 98% | 25mg |
¥795.34 | 2023-09-15 | |
| Chemenu | CM282960-500g |
Methyl cholate |
1448-36-8 | 95% | 500g |
$658 | 2021-06-15 | |
| abcr | AB177985-25 g |
Methyl cholate, 98%; . |
1448-36-8 | 98% | 25 g |
€243.30 | 2023-07-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2744-100 mg |
Methyl Cholate |
1448-36-8 | 99.83% | 100MG |
¥410.00 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2744-1 mL * 10 mM (in DMSO) |
Methyl Cholate |
1448-36-8 | 99.83% | 1 mL * 10 mM (in DMSO) |
¥410.00 | 2022-02-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029378-25g |
Methyl cholate |
1448-36-8 | 97% | 25g |
¥692 | 2023-09-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029378-5g |
Methyl cholate |
1448-36-8 | 97% | 5g |
¥272 | 2023-09-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M34310-5g |
Methyl cholate |
1448-36-8 | 5g |
¥176.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M34310-25g |
Methyl cholate |
1448-36-8 | 25g |
¥436.0 | 2021-09-08 |
Methyl cholate Suppliers
Methyl cholate Related Literature
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Lorenzo Tei,Zsolt Baranyai,Luca Gaino,Attila Forgács,Adrienn Vágner,Mauro Botta Dalton Trans. 2015 44 5467
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Mami Yoshii,Mika Yamamura,Akiharu Satake,Yoshiaki Kobuke Org. Biomol. Chem. 2004 2 2619
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3. Inclusion compounds of methyl esters of cholic and deoxycholic acids; structure of a 1:1 complex between methyl cholate and methanolMikiji Miyata,Wyjayanthi Goonewardena,Motonari Shibakami,Kiichi Takemoto,Akihiko Masui,Kunio Miki,Nobutami Kasai J. Chem. Soc. Chem. Commun. 1987 1140
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4. Inclusion compounds of methyl esters of cholic and deoxycholic acids; structure of a 1:1 complex between methyl cholate and methanolMikiji Miyata,Wyjayanthi Goonewardena,Motonari Shibakami,Kiichi Takemoto,Akihiko Masui,Kunio Miki,Nobutami Kasai J. Chem. Soc. Chem. Commun. 1987 1140
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Hydroxy bile acids, alcohols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Bile acids, alcohols and derivatives Hydroxy bile acids, alcohols and derivatives
- Other Chemical additives Functional Additives
Additional information on Methyl cholate
Introduction to Methyl Cholate (CAS No. 1448-36-8)
Methyl cholate, with the chemical formula C24H40O5 and a CAS number of 1448-36-8, is a derivative of cholic acid that has garnered significant attention in the field of pharmaceuticals and biomedicine. This compound, often referred to as methyl cholinate, is primarily known for its role as a bile acid analog and has been extensively studied for its potential therapeutic applications.
The structure of methyl cholate consists of a hydrophobic steroid backbone with hydroxyl and carboxyl groups, which contribute to its amphipathic nature. This unique property allows it to interact with both aqueous and lipid environments, making it a promising candidate for various biological processes. In recent years, researchers have been exploring the multifaceted applications of methyl cholate in drug delivery systems, particularly in enhancing the bioavailability of poorly soluble drugs.
One of the most compelling aspects of methyl cholate is its ability to form micelles, which are aggregates of surfactant molecules that can encapsulate hydrophobic compounds. These micelles have been shown to improve the solubility and absorption of drugs, thereby increasing their therapeutic efficacy. For instance, studies have demonstrated that methyl cholate-based nanomicelles can effectively deliver anticancer agents to target sites, reducing systemic toxicity while improving treatment outcomes.
In addition to its role in drug delivery, methyl cholate has also been investigated for its potential in modulating immune responses. Recent research has revealed that this compound can activate specific immune cells, such as T lymphocytes, by interacting with cell surface receptors. This mechanism has been explored in the context of developing immunotherapies for chronic inflammatory diseases and cancer. The ability of methyl cholate to modulate immune function without significant side effects makes it an attractive candidate for further clinical development.
The pharmacokinetic properties of methyl cholate have also been extensively studied. Unlike free bile acids, which are rapidly metabolized in the liver, methyl cholate exhibits a longer half-life due to its resistance to enzymatic degradation. This extended circulation time allows for more prolonged therapeutic effects and reduces the need for frequent dosing. Furthermore, studies have shown that methyl cholate can be effectively absorbed through various routes, including oral and intravenous administration, making it versatile for different therapeutic scenarios.
Another area where methyl cholate has shown promise is in the treatment of metabolic disorders. Research indicates that this compound can influence lipid metabolism by interacting with nuclear receptors such as the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor alpha (PPARα). Activation of these receptors has been linked to improvements in insulin sensitivity and cholesterol homeostasis, offering potential benefits for patients with type 2 diabetes and hyperlipidemia.
The safety profile of methyl cholate has also been thoroughly evaluated. Preclinical studies have demonstrated that this compound is well-tolerated at therapeutic doses, with minimal adverse effects reported. However, further research is needed to fully understand its long-term safety implications. Clinical trials are currently underway to assess the efficacy and safety of methyl cholate in various therapeutic settings.
In conclusion, methyl cholate (CAS No. 1448-36-8) is a versatile compound with significant potential in pharmaceutical applications. Its ability to form micelles enhances drug delivery, while its immunomodulatory properties make it valuable for developing novel immunotherapies. Additionally, its influence on lipid metabolism offers promising avenues for treating metabolic disorders. As research continues to uncover new applications for this compound, methyl cholate is poised to play a crucial role in future medical advancements.
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